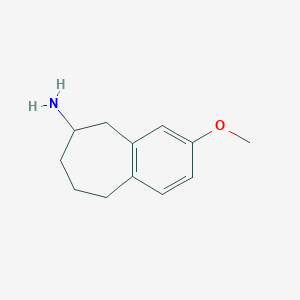
3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin
Übersicht
Beschreibung
The compound “3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin” is a chemical compound with a molecular weight of 190.24 . It is a powder at room temperature . The IUPAC name for this compound is 3-methoxy-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 52-55 degrees Celsius . The compound is stored at room temperature .Wirkmechanismus
3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin acts as a selective dopamine receptor agonist, specifically targeting the D1 receptor subtype. Activation of the D1 receptor leads to an increase in intracellular cyclic AMP levels, which in turn leads to the activation of several downstream signaling pathways. These pathways are involved in the regulation of motor function, as well as other physiological processes such as learning and memory.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in Parkinson's disease, this compound has also been studied for its effects on other physiological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to have analgesic effects in models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin in lab experiments is its selectivity for the D1 receptor subtype, which allows for more precise targeting of specific signaling pathways. However, one limitation is that it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin. One area of interest is its potential use in the treatment of other neurological disorders, such as schizophrenia and addiction. Another area of research is the development of more selective agonists that target specific subtypes of the D1 receptor, which may have fewer side effects than non-selective agonists like this compound. Finally, there is also interest in the development of novel delivery methods for this compound, such as transdermal patches or inhalation devices, which may improve its efficacy and reduce the risk of side effects.
Wissenschaftliche Forschungsanwendungen
3-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-ylamin has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. It has been shown to improve motor function in animal models of the disease, and clinical trials in humans are currently underway.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-5-9-3-2-4-11(13)7-10(9)8-12/h5-6,8,11H,2-4,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBALLBFRVFFESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(C2)N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




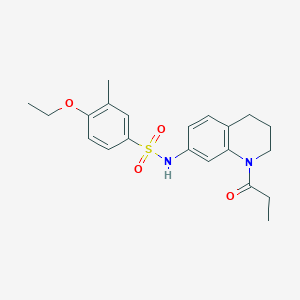

![3-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2854305.png)

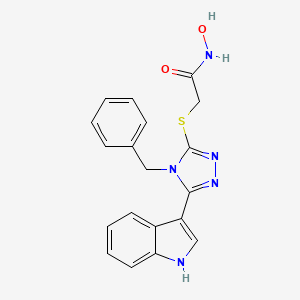

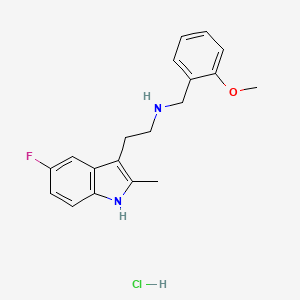
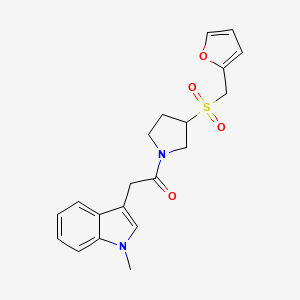
![N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2854316.png)
![3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2854317.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)